1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine is a chemical compound that belongs to the class of thiadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine typically involves the reaction of 5-bromo-1,3,4-thiadiazole with ethanamine under controlled conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate, followed by the reaction with ethanamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell death . In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(5-Benzylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has shown significant anticancer activity and is structurally similar to 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine.
2-Alkyl/arylamino-5-(6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl-1,3,4-thiadiazoles: These compounds have demonstrated diverse biological activities, including antimicrobial properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the bromo group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C4H6BrN3S |
---|---|
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
1-(5-bromo-1,3,4-thiadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C4H6BrN3S/c1-2(6)3-7-8-4(5)9-3/h2H,6H2,1H3 |
InChI-Schlüssel |
AKIKNDKXBWBHMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN=C(S1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.